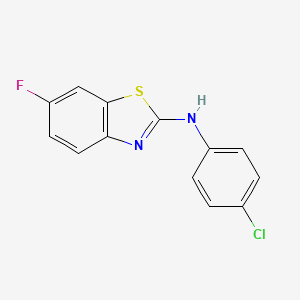

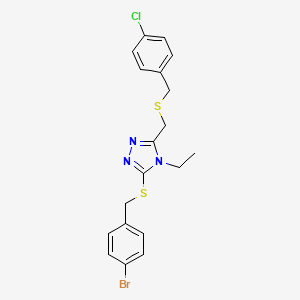

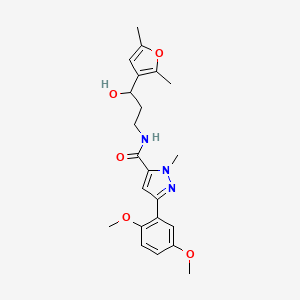

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPNO and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Ammoxidation Catalyst Research

Research on the ammoxidation of 3-picoline to nicotinonitrile has explored various catalysts' activities, providing insights into the synthesis process of nicotinonitrile derivatives. Studies have shown that vanadium oxides, particularly V6O13, exhibit high activity and selectivity in converting 3-picoline to nicotinonitrile, offering a potential pathway for the synthesis of compounds like "2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile" (Andersson & Lundin, 1979). Additional research has investigated the role of catalyst surface structure and reaction parameters in the ammoxidation process, providing a detailed understanding of the catalytic mechanisms involved (Andersson, Bovin, & Walter, 1986).

Nicotinonitrile and Vitamin B3 Synthesis

Innovations in catalytic processes have also been directed toward the efficient synthesis of vitamin B3 (niacin) and its precursors from nicotinonitrile derivatives. One study highlighted the use of bimetallic nanoscale catalysts for the liquid-phase ammoxidation of 3-picoline to nicotinonitrile under mild conditions, which could be relevant for the synthesis of "2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile" as a precursor or intermediate in pharmaceutical applications (Raja et al., 2009).

Advanced Catalytic Techniques

Further research has delved into the development of sustainable catalytic processes for niacin synthesis, exploring new technologies for the synthesis of nicotinic acid and nicotinonitrile precursors. This includes studying the reactivity of supported vanadium oxide catalysts for the direct gas-phase oxidation of 3-picoline, offering insights into more environmentally friendly and efficient production methods that could be applied to the synthesis of complex nicotinonitrile derivatives (Mari, 2016).

properties

IUPAC Name |

2-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-12-13-4-3-9-20-16(13)23-14-6-10-21(11-7-14)17(22)15-5-1-2-8-19-15/h1-5,8-9,14H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNGPDCHWNTXLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988418.png)

![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)

![1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2988434.png)